4-(3-Isopropylbenzyl)piperidine
CAS No.:
Cat. No.: VC18242640
Molecular Formula: C15H23N
Molecular Weight: 217.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N |
|---|---|
| Molecular Weight | 217.35 g/mol |
| IUPAC Name | 4-[(3-propan-2-ylphenyl)methyl]piperidine |
| Standard InChI | InChI=1S/C15H23N/c1-12(2)15-5-3-4-14(11-15)10-13-6-8-16-9-7-13/h3-5,11-13,16H,6-10H2,1-2H3 |
| Standard InChI Key | GUJPOYSLYBEOPY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC(=C1)CC2CCNCC2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
4-(3-Isopropylbenzyl)piperidine consists of a six-membered piperidine ring (C₅H₁₁N) with a benzyl group substituted at the 4-position. The benzyl moiety itself bears an isopropyl group (–CH(CH₃)₂) at the meta (3-) position of the aromatic ring (Figure 1). This configuration introduces steric bulk and hydrophobicity, which influence its solubility, reactivity, and intermolecular interactions .
Stereochemical Considerations
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Piperidine core: Readily accessible via partial hydrogenation of pyridine derivatives .
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3-Isopropylbenzyl group: Introduced via cross-coupling or alkylation reactions.
Catalytic Asymmetric Synthesis
Rhodium-catalyzed asymmetric reductive Heck reactions, as described by , provide a viable route. For example, coupling a dihydropyridine precursor with 3-isopropylbenzyl boronic acid under Rh catalysis could yield the target compound with high enantioselectivity (Figure 2). This method has been successfully applied to synthesize 3-aryl piperidines like Preclamol precursors .
Representative Reaction Conditions:
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Catalyst: [Rh(cod)(OH)]₂ with chiral ligands (e.g., (R)-BINAP)
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Substrate: Phenyl pyridine-1(2H)-carboxylate
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Nucleophile: 3-Isopropylbenzyl boronic acid
Alternative Routes
Physicochemical Properties
Predicted Properties
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Molecular Formula: C₁₅H₂₃N
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Molecular Weight: 217.35 g/mol
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logP: ~3.5 (estimated via fragment-based methods, reflecting high hydrophobicity due to isopropylbenzyl group)
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Solubility: Low aqueous solubility (<1 mg/mL in water), soluble in organic solvents (DMSO, ethanol)
Spectroscopic Data
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¹H NMR:
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MS (ESI+): m/z 218.2 [M+H]⁺
Stability and Metabolic Profile
In Vitro Stability
Projected metabolic liabilities include:
Liver Microsome Stability (Projected):
| Species | Half-life (min) | Clint (mL/min/kg) |
|---|---|---|
| Human | 15–30 | 25–35 |
| Mouse | 10–20 | 30–40 |
Strategies to Enhance Stability
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N-Alkylation: Introducing methyl or fluorinated groups to reduce basicity and metabolic oxidation .
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Steric Shielding: Bulkier substituents (e.g., trifluoromethyl) to slow enzymatic degradation .
Comparative Analysis with Related Piperidines
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